molecular formula C20H30N2O4 B8069586 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

Cat. No.: B8069586
M. Wt: 362.5 g/mol
InChI Key: MLYVHPCWDBDKRX-UHFFFAOYSA-N
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Description

The compound 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester (hereafter referred to by its full IUPAC name) is a piperidine derivative featuring:

  • A piperidine ring substituted at the 4-position with a methylamino-methyl group.
  • A tert-butoxycarbonyl (Boc) protecting group on the methylamino moiety.
  • A phenylmethyl ester (benzyl ester) at the carboxylic acid terminus.

This structure suggests its utility as an intermediate in organic synthesis, particularly in medicinal chemistry, where Boc-protected amines are common for controlled deprotection during multi-step reactions. The benzyl ester enhances solubility in organic solvents, facilitating synthetic manipulations .

Properties

IUPAC Name

benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVHPCWDBDKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with various functional groups, which contribute to its biological activity. The structural formula can be represented as:

C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3

This structure is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its pharmacological properties such as anti-inflammatory effects and potential as a NLRP3 inhibitor.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have indicated that derivatives of piperidine exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like IL-1β. For instance, compounds similar to 1-piperidinecarboxylic acid have shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages .
  • NLRP3 Inhibition : Recent research has identified the compound's potential as a NLRP3 inflammasome inhibitor, which plays a crucial role in inflammatory responses. The ability to modulate this pathway suggests therapeutic implications for diseases characterized by excessive inflammation .

Research Findings and Case Studies

A detailed examination of various studies provides insights into the biological activity of this compound.

Table 1: Summary of Biological Activities

Study ReferenceActivity ObservedMechanism
Inhibition of IL-1β releaseModulation of NLRP3 inflammasome
Antimicrobial activity against M. tuberculosisStructural modification enhancing potency
Radioligand binding for NK1 receptorsPET imaging for receptor quantification

Case Study: Inhibition of Pyroptosis

In a study investigating the inhibition of pyroptosis (a form of programmed cell death associated with inflammation), derivatives similar to the target compound demonstrated a concentration-dependent inhibition effect. At 10 µM concentration, one derivative achieved approximately 24.9% inhibition of pyroptotic cell death . This highlights the compound's potential as a therapeutic agent in inflammatory diseases.

Case Study: Antimicrobial Properties

Another study focused on synthesizing piperidinothiosemicarbazone derivatives revealed that modifications to the piperidine structure significantly affected antimicrobial potency against M. tuberculosis. The findings suggest that similar structural features in 1-piperidinecarboxylic acid could enhance its antibacterial efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring, an ester functional group, and a dimethylethoxycarbonyl substituent. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Synthesized via cyclization reactions involving suitable precursors like 1,5-diamines.
  • Esterification : The carboxylic acid group is esterified with phenylmethanol under acidic conditions.
  • Introduction of Functional Groups : Additional functional groups can be introduced through various organic reactions.

Medicinal Chemistry

The compound is studied for its pharmacological properties, particularly in drug development targeting specific biological pathways. Its structural features suggest potential as:

  • Enzyme Inhibitors : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulators : Its interaction with receptors could lead to therapeutic effects in various conditions.

Biological Research

Research has demonstrated the compound's efficacy in several biological assays:

  • Antimicrobial Activity : Derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For instance, a study reported inhibition zones comparable to standard antibiotics like ampicillin and kanamycin.
CompoundInhibition Zone (mm)Standard DrugInhibition Zone (mm)
Pyrazole Derivative A20Ampicillin21
Pyrazole Derivative B18Kanamycin24
  • Antiviral Activity : Certain derivatives have exhibited activity against viruses such as HIV-1 and herpes simplex virus type 1 (HSV-1), often through mechanisms that interfere with viral replication processes.
  • Anti-inflammatory Effects : Evaluated using carrageenan-induced edema models, some derivatives significantly reduced inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Anxiolytic Properties : Behavioral assays indicate that certain derivatives may possess anxiolytic-like effects, supporting their potential use in anxiety management.

Chemical Synthesis

This compound serves as an intermediate for synthesizing more complex molecules and is valuable in organic synthesis. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities.

Case Studies

Several studies highlight the biological activities associated with this compound:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against clinical strains such as Staphylococcus aureus and Escherichia coli, revealing MIC values ranging from 20.85 µM to 250 µM.
  • Antiviral Screening : A novel set of piperazine derivatives was screened for antiviral activity against HIV-1, identifying candidates with low cytotoxicity and promising antiviral profiles.
  • Behavioral Assessment : Anxiolytic-like activity was confirmed through central nervous system screening tests, indicating potential therapeutic use in managing anxiety disorders.

Comparison with Similar Compounds

1,4-Piperidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 4-methyl 1-(phenylmethyl) ester (CAS 55723-45-0)

  • Structural Similarities: Contains a Boc-protected amino group on the piperidine ring. Features a phenylmethyl ester.
  • Key Differences: The Boc group is directly attached to the amino group at position 4, whereas the target compound has a methylamino-methyl linker between the Boc group and the piperidine ring. The additional methyl ester at position 4 introduces increased hydrophobicity compared to the target compound.
  • Functional Implications :
    • The methyl ester may reduce metabolic stability compared to the benzyl ester in the target compound .

1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester (CAS 138163-07-2)

  • Structural Similarities: Shares the phenylmethyl ester group. Substituted at position 4 with a methoxymethylamino carbonyl group.
  • Key Differences: Replaces the Boc-protected methylamino group with a methoxymethylamino carbonyl moiety. The absence of the Boc group eliminates the need for acidic deprotection steps.
  • Functional Implications :
    • The methoxymethyl group may confer lower steric hindrance but reduced stability under basic conditions compared to the Boc group .

1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS 426842-70-8)

  • Structural Similarities: Contains a Boc-protected amino group. Piperidine backbone with substitutions at position 4.
  • Exists as a carboxylic acid rather than an ester, increasing aqueous solubility but reducing lipophilicity.
  • Functional Implications: The allyl group offers synthetic versatility for further derivatization, unlike the target compound’s methylamino-methyl-Boc substituent .

Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate ()

  • Structural Similarities :
    • Benzyl ester group.
    • Substituted at position 4 with a functionalized carbonyl group.
  • Key Differences: The phenylthio carbonyl group introduces electron-withdrawing effects, altering electronic properties. No Boc protection; the sulfur atom may enhance metabolic susceptibility.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Functional Implications
Target Compound Not Provided C21H30N2O4 Boc-methylamino-methyl, phenylmethyl ester High stability, synthetic versatility
1,4-Piperidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 4-methyl 1-(phenylmethyl) ester 55723-45-0 C20H27NO6 Boc-amino, methyl ester Increased hydrophobicity
1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester 138163-07-2 C17H22N2O4 Methoxymethylamino carbonyl Lower steric hindrance, reduced stability
1-Boc-4-allyl-4-piperidinecarboxylic Acid 426842-70-8 C14H23NO4 Boc-amino, allyl group Olefin reactivity, carboxylic acid form
Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate N/A C20H19NO3S Phenylthio carbonyl Enhanced lipophilicity, redox sensitivity

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